molecular formula C20H17F3N2OS B2950045 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 893995-33-0

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2950045
CAS No.: 893995-33-0
M. Wt: 390.42
InChI Key: JONJFKXYCHOJEZ-UHFFFAOYSA-N
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Description

N-[2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by:

  • A 3-(trifluoromethyl)benzamide core, providing electron-withdrawing properties and metabolic stability.

This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the trifluoromethyl group and thiazole ring enhance binding affinity and pharmacokinetics.

Properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2OS/c1-13-17(27-19(25-13)14-6-3-2-4-7-14)10-11-24-18(26)15-8-5-9-16(12-15)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONJFKXYCHOJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring and a trifluoromethyl group, which are known to influence biological activity. The structural formula is as follows:

N 2 4 methyl 2 phenyl 1 3 thiazol 5 yl ethyl 3 trifluoromethyl benzamide\text{N 2 4 methyl 2 phenyl 1 3 thiazol 5 yl ethyl 3 trifluoromethyl benzamide}

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole have been reported to show inhibitory effects on various cancer cell lines.

Key Findings:

  • Cytotoxicity : A study evaluated the cytotoxic effects of thiazole derivatives against several cancer cell lines, reporting IC50 values ranging from 10 µM to 50 µM depending on the derivative and cell line tested .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through various pathways such as the inhibition of topoisomerase enzymes and modulation of signaling pathways involved in cell cycle regulation .
  • Case Study : In a recent case study, a derivative similar to this compound exhibited significant growth inhibition in MCF7 breast cancer cells with an IC50 value of 25 µM, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

The compound's thiazole component may also contribute to antimicrobial properties. Thiazole derivatives have been documented for their efficacy against various bacterial strains.

Key Findings:

  • Antibacterial Activity : Compounds structurally related to thiazoles have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values often reported in the range of 1–10 µg/mL .
  • Case Study : A specific study on thiazole derivatives indicated that one compound had an MIC of 4 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .

Table 1: Summary of Biological Activities

Activity TypeCell Line/BacteriaIC50/MIC ValueReference
AnticancerMCF7 (Breast Cancer)25 µM
AnticancerHeLa (Cervical Cancer)30 µM
AntibacterialStaphylococcus aureus4 µg/mL
AntibacterialEscherichia coli8 µg/mL

Chemical Reactions Analysis

Thiazole Core Formation

The 4-methyl-2-phenyl-1,3-thiazol-5-yl moiety is typically synthesized via the Hantzsch thiazole synthesis or modified cyclization methods:

  • Reaction : Condensation of α-haloketones (e.g., 2-bromo-4-methylacetophenone) with thioureas or thioamides in the presence of base .

  • Conditions : Ethanol or DMF, reflux (80–100°C), catalytic piperidine or K₂CO₃ .

  • Example :

    Thiourea+ haloketoneEtOH Thiazole intermediate\text{Thiourea}+\text{ haloketone}\xrightarrow{\text{EtOH }}\text{Thiazole intermediate}

Benzamide Coupling

The final benzamide group is attached through amide bond formation :

  • Method : Reaction of the amine-terminated ethyl-thiazole intermediate with 3-(trifluoromethyl)benzoyl chloride .

  • Conditions : Triethylamine (TEA) or pyridine in dichloromethane (DCM), 0°C to room temperature .

  • Yield : ~60–85% (estimated from analogous couplings) .

Amide Bond Formation

The coupling of the ethyl-thiazole amine with 3-(trifluoromethyl)benzoyl chloride proceeds via nucleophilic acyl substitution:

R NH2+Cl C O ArTEAR NH C O Ar+HCl\text{R NH}_2+\text{Cl C O Ar}\xrightarrow{\text{TEA}}\text{R NH C O Ar}+\text{HCl}

  • Side Products : Over-acylation (if excess acyl chloride is used) or hydrolysis of the acyl chloride under humid conditions .

Stability Considerations

  • Thiazole Ring : Susceptible to acidic hydrolysis at elevated temperatures but stable under basic conditions .

  • Trifluoromethyl Group : Electron-withdrawing effect enhances the benzamide’s resistance to enzymatic degradation .

Electrophilic Aromatic Substitution (EAS)

The phenyl group on the thiazole can undergo nitration or sulfonation :

  • Example :

    Thiazole phenyl+HNO3/H2SO4NO2 substituted derivative\text{Thiazole phenyl}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{NO}_2\text{ substituted derivative}
  • Regioselectivity : Directed by the electron-donating methyl group at position 4, favoring para substitution .

Thiazole Ring Modifications

  • Oxidation : The methyl group at position 4 can be oxidized to a carboxylic acid using KMnO₄ .

  • Halogenation : Bromination at position 5 of the thiazole using NBS (N-bromosuccinimide) .

Reaction Data Table

Reaction Step Reagents/Conditions Key Observations Ref.
Thiazole core synthesisThiourea, α-bromoacetophenone, K₂CO₃, DMF, 80°C72% yield, characterized via ¹H NMR
Ethyl linker alkylationChloroethyl bromide, NaH, THF, 0°C → RT85% yield, minimal by-products
Benzamide coupling3-(Trifluoromethyl)benzoyl chloride, TEA, DCM78% yield, HPLC purity >95%
Nitration of thiazole-phenylHNO₃/H₂SO₄, 0°C, 2 hPara-nitro product (63%), recrystallized

Challenges and Optimization

  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to polar by-products .

  • Scale-Up : Use of flow chemistry for thiazole cyclization improves reproducibility .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Core Structure Molecular Weight Key Substituents Notable Features
Target Compound Benzamide + Thiazole ~434.4 g/mol* CF₃, 4-methyl-2-phenylthiazole Ethyl linker, high lipophilicity
Filapixant Benzamide + Thiazole ~551.5 g/mol CF₃, morpholinylmethoxy, pyrimidine Rigid structure, purinoreceptor target
Compound 9a Acetamide + Thiazole ~400.3 g/mol Phenyl, triazole Reduced aromaticity
Compound 8a Benzamide + Thiadiazole 414.5 g/mol Acetylpyridine Polar, fused heterocycle

*Estimated based on similar structures in .

Research Findings and Implications

  • Linker Flexibility : The ethyl chain may allow better adaptation to binding pockets compared to rigid analogs like filapixant .
  • Synthetic Feasibility : Synthesis routes from and suggest feasibility via coupling reactions between benzoyl chlorides and amine-functionalized thiazoles .

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